Pelargonidin 3-galactoside ion
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Overview
Description
Pelargonidin 3-galactoside ion is a type of anthocyanin, a class of water-soluble pigments that are responsible for the red, purple, and blue colors in many fruits and vegetables. Pelargonidin itself is an anthocyanidin, which is a type of anthocyanin without sugar. Pelargonidin 3-galactoside is specifically found in various berries and flowers, contributing to their vibrant colors. This compound is known for its antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pelargonidin 3-galactoside can be synthesized through enzymatic glycosylation of pelargonidin. This involves the use of glycosyltransferase enzymes that transfer a galactose moiety to the 3-hydroxy group of pelargonidin. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in an aqueous medium .
Industrial Production Methods: Industrial production of pelargonidin 3-galactoside often involves extraction from natural sources such as strawberries and other berries. The process includes freeze-drying the berries, followed by solvent extraction and purification using chromatographic techniques. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Pelargonidin 3-galactoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert pelargonidin 3-galactoside into its corresponding leucoanthocyanidin.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of acetylated or methylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Acetic anhydride and methanol are typical reagents for acetylation and methylation, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanidins.
Substitution: Acetylated and methylated derivatives.
Scientific Research Applications
Pelargonidin 3-galactoside has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its role in plant pigmentation and its effects on plant physiology.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the food and cosmetic industries as a natural colorant and antioxidant.
Mechanism of Action
Pelargonidin 3-galactoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses . Additionally, it inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which play roles in inflammation .
Comparison with Similar Compounds
- Cyanidin 3-glucoside
- Delphinidin 3-glucoside
- Malvidin 3-glucoside
- Peonidin 3-glucoside
Properties
CAS No. |
197451-24-4 |
---|---|
Molecular Formula |
C21H21O10+ |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25)/p+1/t16-,17+,18+,19-,21-/m1/s1 |
InChI Key |
ABVCUBUIXWJYSE-WVXKDWSHSA-O |
Isomeric SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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